The core mechanism of DCEG formation and its direct metabolic consequences are summarized in the table below.
| Aspect | Description |
|---|---|
| Chemical Nature | Covalent adduct between fumarate and the cysteine thiol of glutathione (GSH) [1]. |
| IUPAC Name | S-(1,2-dicarboxyethyl)glutathione [2]. |
| CAS Registry Number | 1115-52-2 [2]. |
| Formation Mechanism | Non-enzymatic Michael addition reaction under physiological conditions [1]. |
| Primary Metabolic Trigger | Pathological accumulation of fumarate, e.g., from loss of FH enzyme in the TCA cycle [1]. |
| Key Metabolic Consequence | Depletion of free GSH pool and NADPH, leading to persistent oxidative stress [1]. |
To study DCEG in a research setting, the following methodologies and protocols are employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique for identifying and quantifying DCEG.
U-¹³C₅-glutamine. This glutamine is metabolized to U-¹³C₄-fumarate and U-¹³C₅-glutamate (a component of GSH), leading to the production of M+9 labelled DCEG, which can be detected via LC-MS [1].This protocol confirms that DCEG formation does not require enzyme catalysis [1].
¹³C₂-fumarate at concentrations mimicking those found in FH-deficient cells (millimolar range) [1].M+2 labelled succinicGSH (DCEG). The lack of enhancement by cell extracts and lack of inhibition by heat inactivation confirm the reaction is non-enzymatic [1].The following diagram illustrates the logical workflow for the experimental identification and validation of DCEG:
DCEG is not merely a metabolic byproduct; it exhibits diverse biological activities with significant implications for disease, particularly in cancer and inflammatory contexts.
| Biological Activity | Experimental Findings & Implications |
|---|---|
| Induction of Oxidative Stress & Senescence | In FH-deficient kidney cells, DCEG formation depletes reduced GSH, lowers the GSH/GSSG ratio, increases ROS, and triggers a p21-mediated senescence pathway. This acts as a tumor-suppressive barrier; ablation of p21 leads to hyperplastic transformation in mouse models [1]. |
| Modulation of Cell Signaling | Enhances fMLP-induced superoxide generation in human neutrophils and promotes tyrosine phosphorylation of specific proteins (80.0, 60.0, 45.0 kDa). This suggests a role in modulating immune cell signaling [4]. |
| Regulation of Growth & Inflammation | Enhances Epidermal Growth Factor (EGF)-stimulated DNA synthesis in primary rat hepatocytes, indicating a potential role in liver regeneration [5]. Shows anti-inflammatory and anti-anaphylactic effects in vivo, inhibiting histamine release from rat mast cells [6]. |
| Interaction with Detoxification Enzymes | Serves as a high-affinity substrate for Aldose Reductase (AR). The crystal structure of the AR-DCEG complex shows the distal carboxylate of DCEG interacting with the enzyme's anion binding site, implicating it in the metabolism of glutathione conjugates of unsaturated aldehydes [7]. |
The role of DCEG presents several compelling angles for therapeutic intervention:
S-(1,2-Dicarboxyethyl)glutathione (SDEG), also known as succinic glutathione or S-succinylglutathione, is a glutathione derivative that has gained significant research interest due to its unique formation pathways and diverse biological activities. Unlike traditional glutathione conjugates that primarily facilitate xenobiotic detoxification, SDEG represents a distinct metabolic pathway linked to endogenous metabolic processes, particularly in conditions of mitochondrial dysfunction. This whitepaper provides a comprehensive technical overview of SDEG's chemical properties, analytical methodologies, formation mechanisms, and biological significance for researchers and drug development professionals. Current evidence indicates SDEG serves as an important biomarker of metabolic stress and potentially plays regulatory roles in inflammatory processes and redox homeostasis, making it a compound of significant interest in metabolic disease and oncology research.
This compound (SDEG) is a tripeptide conjugate formed through the covalent addition of glutathione to a dicarboxylic acid moiety. The compound has been identified in multiple biological systems and exhibits several distinctive chemical properties that influence its biological behavior and research applications.
Chemical Structure: SDEG consists of a standard glutathione molecule (γ-glutamyl-cysteinyl-glycine) with an additional S-(1,2-dicarboxyethyl) group attached via a thioether bond to the cysteine sulfhydryl group [1]. This modification creates a bulky substituent that alters the molecule's physicochemical properties compared to conventional glutathione conjugates.
Systematic Name: this compound [1]
CAS Registry Number: 1115-52-2 [1]
Alternative Names:
Molecular Formula: C₁₄H₂₁N₃O₁₀S [1]
SMILES Notation: NC@@HNC@@H=O)C(O)=O)C(=O)NCC(O)=O)C(O)=O [1]
Table 1: Basic Chemical Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1115-52-2 |
| Molecular Formula | C₁₄H₂₁N₃O₁₀S |
| Molecular Weight | 423.40 g/mol |
| Appearance | Solid (neat form) |
| Purity | ≥95.0% (HPLC) |
| Water Content | ≤5.0% |
| Storage Conditions | 2-8°C |
The discovery of SDEG represents an interesting evolution in understanding glutathione biochemistry. Initially identified as an intrinsic cellular component in specific tissues, its significance was later recognized in pathological contexts, particularly in mitochondrial dysfunction disorders:
Early Identification: SDEG was initially detected as an endogenous compound present in considerable amounts in rat liver, heart, and lens tissues [2]. Early research in the 1990s documented its presence and tissue distribution, with concentrations measured at 119 nmol/g in lens, 71.6 nmol/g in liver, and 27.4 nmol/g in heart tissue [3].
Biosynthetic Pathway: Early enzymatic studies demonstrated that SDEG synthesis occurs through a reaction between glutathione and L-malate, catalyzed by a specific cytosolic enzyme with a molecular mass of approximately 53 kDa [3]. This enzyme displayed distinct kinetic properties with Km values of 2.3 mM for GSH and 4.0 mM for L-malate at 37°C [3].
Pathological Relevance: More recent research has revealed SDEG's significance as a metabolic stress marker, particularly in conditions of fumarate hydratase (FH) deficiency and renal oncocytomas [4] [5]. This established a connection between SDEG accumulation and mitochondrial dysfunction, expanding our understanding of its pathological implications.
SDEG occurs naturally as an intrinsic cellular component in specific tissues, with distribution patterns suggesting tissue-specific metabolic roles or formation pathways:
Table 2: Tissue Distribution of SDEG in Rat Models
| Tissue | Concentration (nmol/g tissue) | Subcellular Localization |
|---|---|---|
| Lens | 119.0 | Primarily cytosolic |
| Liver | 71.6 | Primarily cytosolic |
| Heart | 27.4 | Primarily cytosolic |
| Spleen | Not detected | - |
| Kidney | Not detected | - |
| Cerebrum | Not detected | - |
| Cerebellum | Not detected | - |
The selective tissue distribution of SDEG suggests that its presence is not universal but rather restricted to tissues with specific metabolic characteristics or enzymatic capabilities [3]. The absence of SDEG in excretory organs like kidney and spleen indicates it may serve a regulatory purpose rather than representing a detoxification intermediate in the classical mercapturate pathway [6].
Accurate detection and quantification of SDEG requires specialized analytical approaches due to its complex structure and presence in biological matrices:
Liquid Chromatography-Mass Spectrometry (LC-MS): Modern SDEG analysis primarily utilizes LC-MS platforms for sensitive detection and accurate quantification. The methodology typically involves:
Method Validation: Established LC-MS methods demonstrate the capability to detect SDEG at physiologically relevant concentrations, with sufficient sensitivity to quantify the compound representing approximately 10% of total glutathione pools in FH-deficient cells [4].
Structural Elucidation Techniques: Complete structural characterization of SDEG has employed:
The experimental workflow diagram below illustrates the key steps in SDEG analysis from sample preparation to data interpretation:
> Experimental workflow for SDEG analysis from biological samples
SDEG formation occurs through distinct biochemical pathways depending on the physiological or pathological context:
Non-enzymatic Formation: Under conditions of fumarate accumulation, SDEG forms through a direct conjugation between fumarate and glutathione. This reaction:
Enzymatic Synthesis: Under normal physiological conditions, SDEG can be synthesized through an enzyme-catalyzed pathway:
The pathway diagram below illustrates the multiple formation routes and metabolic fate of SDEG:
> Biochemical formation pathways and biological effects of SDEG
SDEG exhibits a range of biological activities with potential therapeutic implications, particularly in inflammatory processes and cellular signaling:
Table 3: Documented Biological Activities of SDEG
| Biological Activity | Experimental Model | Observed Effects | Potential Mechanisms |
|---|---|---|---|
| Anti-inflammatory | Rat conjunctival edema model | 30% inhibition of edema at 3 mg/kg i.v. | Inhibition of histamine release |
| Anti-anaphylactic | Rat anaphylaxis model | 43% inhibition of color deposition at 30 mg/kg | Modulation of mast cell activation |
| Immunomodulatory | Human neutrophils | Enhanced fMLP-induced superoxide generation | Tyrosyl phosphorylation of 80, 60, 45 kDa proteins |
| Redox Modulation | FH-deficient cells | Altered GSH/GSSG ratio; oxidative stress | Depletion of reduced glutathione pools |
Anti-inflammatory Properties: SDEG demonstrates significant anti-inflammatory effects in multiple experimental models. In rat studies, intravenous administration (3 mg/kg) prior to carrageenan injection prevented conjunctival edema formation by up to 30% [2]. The compound also inhibited histamine release from rat mast cells induced by compound 48/80, showing up to 96% inhibition at 1 mmol/l concentration [2].
Immunomodulatory Actions: In human neutrophils, SDEG exhibits concentration-dependent modulation of superoxide generation:
Structure-Activity Relationship: Investigations into analogues and derivatives of SDEG revealed limited structure-activity relationships, with no other peptides demonstrating stronger effects than the native SDEG molecule [2]. This suggests high structural specificity for its biological activities.
SDEG has emerged as a significant player in metabolic disorders, particularly those involving mitochondrial dysfunction:
FH-Deficient Cells: In fumarate hydratase-deficient cells, SDEG accumulation represents approximately 10% of total glutathione content [4]. This significant diversion of glutathione pools contributes to:
Renal Oncocytomas: SDEG is significantly increased in renal oncocytomas, which are characterized by Electron Transport Chain Complex I deficiencies [5]. This elevation occurs alongside:
The relationship between SDEG accumulation and downstream pathological consequences is illustrated below:
> Pathophysiological consequences of SDEG accumulation in metabolic disorders
The study of SDEG provides valuable insights into disease mechanisms and potential diagnostic applications:
Biomarker Potential: SDEG represents a promising metabolic biomarker for conditions characterized by mitochondrial dysfunction, particularly FH-deficient renal cell cancer and renal oncocytomas [4] [5]. Its detection and quantification could aid in:
Therapeutic Targeting: The pathways involving SDEG formation and action offer potential therapeutic intervention points:
Technical Research Applications: From a methodological perspective, SDEG research contributes to:
This compound represents a fascinating intersection between classical glutathione biochemistry and emerging metabolic research. Unlike traditional glutathione conjugates in xenobiotic metabolism, SDEG appears to function primarily as an endogenous signaling modulator and stress biomarker in specific pathological contexts. Future research directions should focus on:
For researchers and drug development professionals, SDEG represents both a biomarker of metabolic stress and a potential modulator of inflammatory processes, offering multiple avenues for diagnostic and therapeutic development in conditions characterized by mitochondrial dysfunction and oxidative stress.
DCEG is notably accumulated in cells deficient in the fumarate hydratase (FH) enzyme [1]. FH is a key enzyme in the tricarboxylic acid (TCA) cycle, and its mutation is linked to a highly malignant form of renal cancer. The loss of FH leads to a massive buildup of fumarate, which then non-enzymatically reacts with glutathione to form DCEG, a process termed succination [1].
The formation of DCEG is not a benign event. It has two major consequential effects that drive cellular transformation:
This central pathway can be visualized as follows:
Beyond its key role in FH-deficient cancer, other studies have reported various biological activities for DCEG, indicating it may function as a regulatory molecule in different contexts. The table below summarizes these findings.
| Biological Activity | Experimental System | Reported Effect |
|---|---|---|
| Anti-inflammatory [2] | In vivo (rat) | Inhibited experimental conjunctival edema. |
| Immune Response Modulation [2] | Ex vivo (rat mast cells) | Inhibited histamine release. |
| Blood Coagulation Inhibition [3] | Not specified | Inhibited blood coagulation and platelet aggregation. |
| Enzyme Interaction [4] | In vitro (human enzyme) | Binds to the active site of Aldose Reductase (AR). |
| Cell Proliferation [5] | In vivo (rat) | Increased in regenerating liver; was shown to enhance EGF-stimulated DNA synthesis in hepatocytes. |
| Superoxide Generation [6] | Ex vivo (human neutrophils) | Enhanced fMLP-induced superoxide generation; suppressed arachidonic acid-induced generation. |
Accurately detecting and quantifying DCEG in biological samples is crucial for research. The established method of choice is Hydrophilic Interaction Liquid Chromatography coupled with tandem Mass Spectrometry (HILIC-MS/MS) [7].
The following diagram outlines the core analytical workflow:
The table below summarizes the core biochemical characteristics and metabolic fate of DCEG.
| Aspect | Description & Key Findings |
|---|---|
| Chemical Nature | Covalent adduct between fumarate and glutathione (GSH) [1]. |
| Formation Mechanism | Non-enzymatic Michael addition reaction under physiological conditions [1]. |
| Primary Trigger | Accumulation of fumarate, most commonly due to loss-of-function mutations in the TCA cycle enzyme Fumarate Hydratase (FH) [1]. |
| Key Metabolic Consequence | Depletes cellular reducing power, leading to persistent oxidative stress (increased ROS, decreased GSH/GSSG ratio) and induction of cellular senescence [1]. |
| Known Degradation Products | Research indicates DCEG can be hydrolyzed to form S-(1,2-dicarboxyethyl)-L-cysteine (DCEC) [2]. |
| Key Enzymatic Interactions | Binds to the active site of Aldose Reductase, which efficiently reduces glutathione conjugates of unsaturated aldehydes [3]. |
The formation and biological impact of DCEG can be visualized through the following pathway, which integrates the metabolic trigger, key reaction, and downstream cellular consequences.
Pathway of DCEG formation from FH mutation and its role in inducing senescence and potential tumorigenesis.
For researchers aiming to study DCEG, the following table outlines key methodologies from foundational studies.
| Experimental Goal | Protocol Summary | Key Findings / Application |
|---|
| In vitro DCEG Formation Assay [1] | Mix • ¹³C₂-fumarate (e.g., 1-2 mM) • Reduced GSH (at physiological conc.) in physiological buffer (e.g., PBS, pH 7.4). Incubate at 37°C. Detect and quantify DCEG using LC-MS/MS. | Confirmed the reaction is non-enzymatic, as protein extracts from FH-deficient cells did not increase DCEG yield [1]. | | Stable Isotope Tracing for DCEG Origin [1] | Feed FH-deficient cells with U-¹³C₅-glutamine. Analyze DCEG isotopologue distribution via LC-MS. | Confirmed DCEG carbons are derived from glutamate (m+5) and fumarate (m+4), forming an m+9 labeled metabolite [1]. | | Structural Elucidation of DCEG [1] | Use a combination of: • LC-MS/MS for fragmentation pattern • NMR techniques (pfgCOSY, pfgTOCSY) on purified DCEG. | Correctly identified the structure as this compound, which had been misannotated in some databases [1]. | | Assessing Biological Activity in Cells [2] | Pre-incubate human neutrophils with DCEG. Measure stimulus-induced (e.g., fMLP) superoxide generation and analyze tyrosyl phosphorylation of proteins via Western blot. | DCEG enhanced fMLP-induced superoxide generation and tyrosyl phosphorylation of specific proteins (80.0, 60.0, 45.0 kDa), an effect suppressed by genistein [2]. | | Protein Interaction Studies [3] | Co-crystallize human Aldose Reductase (holoenzyme) with DCEG. Determine structure using X-ray crystallography (e.g., 1.94 Å resolution). | Identified the binding mode of DCEG, showing its distal carboxylate interacts with the enzyme's anion-binding site (Tyr48, His110, Trp111) [3]. |
The study of DCEG has significant implications, particularly in cancer biology and drug development.
S-(1,2-Dicarboxyethyl)glutathione, also referred to as succinicGSH, is a covalent adduct formed between the cellular metabolite fumarate and the antioxidant glutathione (GSH) [1].
The table below summarizes its core biochemical characteristics:
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Registry Number | 1115-52-2 [1] |
| Chemical Structure | A covalent adduct between fumarate and the cysteine thiol of glutathione [1] |
| Formation Condition | Non-enzymatic, nucleophilic addition reaction under conditions of fumarate accumulation (e.g., FH deficiency) [1] |
| Key Functional Impact | Depletes cellular glutathione pool, contributes to persistent oxidative stress, and can induce cellular senescence [1] |
The foundational study by [1] provides a detailed methodology for detecting and quantifying DCEG, summarized in the table below.
| Experimental Aspect | Detailed Protocol |
|---|---|
| Cell Models | Immortalized and primary mouse kidney cells with Fh1 deletion (Fh1Δ/Δ); Human FH-deficient renal cancer cell line UOK262 [1] |
| Sample Preparation | Steady-state intracellular metabolites extracted for LC-MS analysis [1] |
| Instrumentation | Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for untargeted metabolomics and targeted analysis [1] |
| Metabolite Identification | 1. LC-MS/MS: Fragmentation pattern analysis showing diagnostic daughter ions for fumarate and GSH [1]
2. NMR Spectroscopy: Confirmation of chemical structure via pfgCOSY and pfgTOCSY [1] |
| Quantification | Targeted LC-MS used to determine that DCEG represents approximately 10% of the total GSH pool in Fh1Δ/Δ cells [1] |
| Isotope Tracing | Cells incubated with uniformly labelled 13C5-glutamine (precursor for 13C4-fumarate and 13C5-glutamate); formation of m+9 labelled DCEG confirmed its biogenesis from these precursors [1] |
| Non-enzymatic Reaction Validation | 13C2-fumarate and GSH mixed in physiological buffer with or without cell protein extracts; significant m+2 DCEG formation occurred without enzymes [1] |
The formation of DCEG has significant downstream cellular effects, and its presence has been confirmed in specific disease models.
The available data does not provide a complete map of DCEG distribution across all tissues. The diagram below outlines its confirmed formation pathway and known functional impacts.
Known pathway of DCEG formation and its oncogenic role in FH-deficient contexts.
To address the clear gap in systematic tissue distribution data, the table below proposes a potential experimental framework.
| Experimental Goal | Proposed Technical Approach |
|---|---|
| Tissue-level Localization | Develop antibodies against DCEG for immunohistochemistry (IHC) or utilize advanced imaging mass spectrometry [4]. |
| Cross-species Quantification | Apply the established LC-MS/MS protocol [1] to analyze tissue homogenates (e.g., kidney, liver, spleen) from FH-deficient animal models. |
| Subcellular Localization | Combine cellular fractionation with targeted LC-MS/MS to determine DCEG concentration in cytosol, mitochondria, and nuclei. |
| Detection in Biological Fluids | Use targeted LC-MS/MS to screen plasma or serum from animal models and HLRCC patients to assess its potential as a biomarker. |
Future work could focus on developing specific antibodies for spatial mapping and applying validated LC-MS/MS methods to a broader range of biological samples from relevant disease models.
S-(1,2-Dicarboxyethyl)glutathione (succinicGSH) is a covalent adduct formed non-enzymatically between the antioxidant glutathione (GSH) and the TCA cycle intermediate, fumarate [1]. This reaction, known as succination, occurs when fumarate accumulates to millimolar levels, such as in cells with a loss-of-function mutation in the Fumarate Hydratase (FH) gene [1].
The biological significance of succinicGSH is twofold:
The analysis of succinicGSH in biological samples is primarily performed using Liquid Chromatography coupled to Mass Spectrometry (LC-MS). The table below summarizes the key characteristics of this analytical approach.
| Aspect | Description and Key Parameters |
|---|---|
| Recommended Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) [1] |
| Sample Preparation | Metabolite extraction from cells or tissues using ice-cold solvents (e.g., methanol, acetonitrile). Centrifugation to remove protein/debris [1]. |
| Chromatography | Mode: Reversed-Phase Liquid Chromatography (RPLC) [1]. |
| Mass Spectrometry | Ionization: Electrospray Ionization (ESI). Mode: Negative ion mode recommended [1]. Identification: Use of tandem MS (MS/MS) for structural confirmation based on characteristic fragments of fumarate and GSH [1]. |
| Quantification | Use of stable isotope-labeled internal standards (e.g., (^{13}\text{C}_4)-fumarate) for high precision and accuracy [1]. |
| Key Findings via this Method | - SuccinicGSH can constitute ~10% of the total GSH pool in FH-deficient cells [1].
While not suitable for succinicGSH itself, a well-optimized HPLC-UV method for general glutathione analysis can serve as a foundational reference.
This protocol is adapted from methods used in recent studies on FH-deficient cells [1].
The following diagram illustrates the non-enzymatic formation of succinicGSH from accumulated fumarate and glutathione, and its role in inducing oxidative stress, integrating key sample preparation and analysis steps.
The analysis of this compound is a powerful tool for investigating disruptions in cellular metabolism, particularly in FH-deficient cancers. The LC-MS protocol outlined here, leveraging the non-enzymatic reaction between fumarate and glutathione, provides a robust method for detecting and quantifying this critical metabolite. By integrating this analytical approach with biological models, researchers can gain deeper insights into the mechanisms of oxidative stress and tumorigenesis.
S-(1,2-Dicarboxyethyl)glutathione (DCE-GS), also known as succinic glutathione, is a covalent adduct formed via a non-enzymatic Michael addition reaction between the cellular antioxidant glutathione (GSH) and the tricarboxylic acid (TCA) cycle intermediate, fumarate [1]. This adduct has been identified as a crucial metabolic biomarker in pathological conditions characterized by the accumulation of fumarate, most notably in Fumarate Hydratase (FH)-deficient renal cancer [2] [1]. The detection and quantification of DCE-GS are therefore vital for understanding cellular redox stress, investigating the mechanisms of tumorigenesis in FH-deficient contexts, and exploring its broader physiological roles, including its reported anti-inflammatory activities [3].
The analysis of DCE-GS presents specific challenges due to its polarity and the complexity of biological matrices. The following chromatographic and mass spectrometric methods have been successfully employed.
This technique is particularly well-suited for separating and analyzing polar compounds like DCE-GS.
Chromatography:
Mass Spectrometry:
For spatial distribution studies within tissues, MALDI Imaging Mass Spectrometry (IMS) is a powerful tool.
This protocol is adapted from methods used in FH-deficient cell models [2] [1].
Workflow Overview: The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.
Detailed Steps:
Sample Preparation:
HILIC-MS/MS Analysis:
Quantification and Data Analysis:
This protocol validates the origin of DCE-GS [1].
This table provides example parameters for MRM-based quantification. Note: Specific transitions and parameters should be optimized for each instrument.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
|---|---|---|---|---|
| DCE-GS | To be determined empirically | Fragments of fumarate & GSH [1] | To be optimized | [2], [1] |
| GSH (Reduced) | To be determined | Characteristic fragment (e.g., m/z 143) | To be optimized | [2] |
| GSSG (Oxidized) | To be determined | Characteristic fragment | To be optimized | [2] |
This table summarizes the key biological findings related to DCE-GS.
| Context / Finding | Significance / Quantitative Measure | Reference |
|---|---|---|
| FH-deficient cancer cells | DCE-GS is a key metabolic biomarker; constitutes ~10% of total GSH pool. | [1] |
| Induction of Senescence | Chronic fumarate accumulation and GSH succination lead to persistent oxidative stress and cellular senescence. | [1] |
| Physiological Presence | Found in normal tissues (rat liver, heart, lens) in "considerable amounts". | [3] |
| Anti-inflammatory Activity | Intravenous injection (3 mg/kg) inhibited conjunctival edema in rats by up to 30%. | [3] |
The formation of DCE-GS is central to the pathophysiology of FH deficiency. The following diagram illustrates the consequences of FH loss and DCE-GS accumulation.
Pathway Interpretation:
S-(1,2-Dicarboxyethyl)glutathione (also known as succinicGSH or DCE-GS) is a specialized glutathione adduct that forms through the non-enzymatic conjugation of glutathione with fumarate. This metabolite has gained significant research interest due to its role as a biomarker in various pathological conditions, particularly in cancer metabolism and cataract formation. The accumulation of this adduct is directly linked to the accumulation of fumarate, which occurs in conditions such as Fumarate Hydratase (FH)-deficient renal cancer [1]. Researchers investigating metabolic disorders, cancer metabolism, or oxidative stress responses require reliable methods for extracting and quantifying this compound from biological samples.
The biological significance of this compound extends beyond its role as a metabolic byproduct. Studies have identified this compound in various tissues including the lens, liver, and heart [2] [3], where it may modulate important physiological processes. Research indicates that DCE-GS can enhance epidermal growth factor (EGF)-stimulated DNA synthesis in rat hepatocytes, suggesting a potential role in liver regeneration [3]. Furthermore, its presence in significant amounts in rat tissues and its inhibitory effect on platelet aggregation highlight its potential regulatory functions in physiological and pathological processes [4] [3].
The accurate quantification of this compound requires sophisticated analytical techniques due to its complex structure and presence in complex biological matrices. Two primary methods have been successfully employed for its detection and quantification: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
The traditional approach for analyzing DCE-GS involves reverse-phase HPLC separation followed by detection. This method requires pre-column derivatization with 2,4-dinitrofluorobenzene to enhance detection sensitivity. The derivatization process facilitates accurate quantification across dynamic ranges suitable for biological samples [2]:
This method has demonstrated excellent recovery rates from biological matrices such as cattle lens homogenate, with 90.0 ± 3.2% recovery for this compound and 95.3 ± 3.1% for S-(1,2-Dicarboxyethyl)L-cysteine [2]. The robustness of this technique makes it particularly valuable for analyzing tissue samples with complex composition.
More recent applications have leveraged the superior sensitivity and specificity of LC-MS/MS for DCE-GS quantification. This approach eliminates the need for derivatization and provides structural confirmation through fragmentation patterns [1]. The MS/MS fragmentation pattern reveals characteristic daughter ions of both fumarate and glutathione, providing definitive identification of the adduct. This method has been crucial for demonstrating that approximately 10% of total glutathione exists as the succinated form in FH-deficient cells [1], highlighting its utility in quantifying biological variations in this metabolite.
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | HPLC with Derivatization | LC-MS/MS |
|---|---|---|
| Detection Principle | UV-Vis after derivatization with 2,4-dinitrofluorobenzene | Mass spectrometry with fragmentation patterns |
| Sample Preparation | Requires derivatization | Direct analysis without derivatization |
| Linear Range | 4.05 μmol/l - 815 μmol/l (DCE-GS) | Not explicitly stated but highly sensitive |
| Recovery Efficiency | 90.0 ± 3.2% from tissue homogenates | Presumed high but not quantified in sources |
| Structural Confirmation | Limited to retention time match | High through diagnostic daughter ions |
| Key Applications | Lens tissue analysis, cataract studies [2] | Cancer metabolism studies, FH-deficient cells [1] |
The following diagram illustrates the complete experimental workflow for this compound analysis from sample collection to quantification:
Materials and Reagents:
Step-by-Step Procedure:
Tissue Homogenization
Protein Precipitation
Clarification
Sample Concentration (Optional)
Protocol for Adherent and Suspension Cells:
Cell Harvesting
Metabolite Extraction
For researchers requiring this compound as a reference standard, a chemical synthesis method has been described:
Reaction Setup
Product Isolation
The extraction and analytical methods have been successfully applied to various biological systems, providing insights into the distribution and quantitative levels of this compound across different experimental models.
Table 2: this compound Levels in Biological Systems
| Biological System | DCE-GS Level | Extraction Method | Analytical Technique |
|---|---|---|---|
| Cattle Lens | Quantified in homogenate | Hot water or acid extraction | HPLC with derivatization |
| FH-deficient Mouse Kidney Cells | ~10% of total glutathione | 80% methanol extraction | LC-MS/MS |
| Rat Liver | Present in considerable amounts | Acid extraction | HPLC |
| Yeast (S. cerevisiae) | Higher in aerobic cultures | Not specified | HPLC |
| Rat Heart | Present in considerable amounts | Acid extraction | HPLC |
The extraction and quantification of this compound has enabled significant advances in understanding cellular metabolism and disease mechanisms:
Cancer Metabolism Studies: Research on FH-deficient renal cancer cells has revealed that fumarate accumulation leads to non-enzymatic succination of glutathione, forming this compound. This adduct formation contributes to redox imbalance and cellular senescence through depletion of reduced glutathione pools [1]. The detection of this adduct serves as a functional biomarker of fumarate accumulation in FH-deficient tumors.
Cataract Research: Studies on vertebrate lenses, particularly during galactose-induced cataract formation, have demonstrated the signifcance of DCE-GS in ocular tissue. The method has been applied to track changes in this metabolite during cataract development, providing insights into metabolic stress in lens tissue [2].
Liver Regeneration Studies: In primary cultures of adult rat hepatocytes, DCE-GS has been shown to enhance EGF-stimulated DNA synthesis, particularly under low cell density conditions. This suggests a potential role for this metabolite in liver regeneration processes [3].
Platelet Function Regulation: Research has identified an inhibitory effect of DCE-GS on platelet aggregation, suggesting potential regulatory functions in cardiovascular physiology and thrombosis [3].
Several factors require careful consideration to ensure accurate and reproducible quantification of this compound:
Sample Stability: The thioether bond in DCE-GS is generally stable, but samples should be processed at low temperatures to prevent degradation or additional non-enzymatic formation during processing. Long-term storage should be at -80°C.
Extraction Efficiency: The choice of extraction solvent should be optimized for specific sample types. Acidic conditions may be preferable for tissue samples with high enzymatic activity, while methanolic extraction works well for cell cultures.
Analytical Interferences: Biological samples contain numerous compounds that can interfere with analysis. The sample preparation should include sufficient cleanup to minimize ion suppression in MS-based methods or co-elution in HPLC.
Quantification Approach: The use of stable isotope-labeled internal standards (e.g., ¹³C₄-fumarate or ¹³C₅-glutamine derived precursors) significantly improves quantification accuracy in MS-based methods [1].
Low Recovery Rates: If recovery falls below acceptable levels (<85%), consider alternative homogenization techniques or evaluate different protein precipitation solvents. Adding a second extraction step may improve recovery.
Incomplete Derivatization: For HPLC methods with derivatization, ensure proper pH control during the derivatization reaction and verify the freshness of the derivatizing reagent.
Matrix Effects in MS: Use standard addition or isotope dilution methods to account for matrix effects in complex samples. Dilution studies can help identify optimal sample loading.
The extraction and analysis of this compound requires specialized methodologies that have been refined through decades of research. The protocols outlined in these application notes provide researchers with robust tools for investigating this important metabolite in various biological contexts. The continuing refinement of these methods, particularly with advances in mass spectrometry, will further enhance our understanding of the biological roles of this glutathione adduct in health and disease.
DCGlut, also known as succinic glutathione, is formed by a non-enzymatic Michael addition reaction between the antioxidant glutathione (GSH) and fumarate [1]. This reaction becomes significant under conditions where intracellular fumarate is highly accumulated, such as in Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) linked to FH mutations [1].
The core of analyzing DCGlut involves Liquid Chromatography coupled with UV or Mass Spectrometry detection. Here are the key considerations for method development:
The following workflow diagrams outline the key biological and analytical processes for studying DCGlut:
Any analytical method for DCGlut must be validated to ensure it is suitable for its intended purpose. The following parameters, based on ICH Q2(R1) guidelines, should be assessed [6] [7].
Demonstrate that the method can unequivocically identify and quantify DCGlut in the presence of other sample components like excipients, impurities, and the biological matrix. There should be no interference at the retention time of DCGlut [6].
Prepare and analyze a minimum of five concentrations of DCGlut spanning the claimed range. The relationship between concentration and detector response should be linear, evaluated using appropriate statistical methods [6] [4]. The range is derived from these linearity studies.
Accuracy, representing the closeness of results to the true value, should be established across the specified range. This is typically assessed by spike recovery experiments, where known amounts of DCGlut are added to a placebo or the biological matrix, and the percentage recovery is calculated [6].
Precision, the agreement between individual test results, has two tiers:
The reliability of the method should be tested when deliberate, small changes are made to operational parameters (e.g., mobile phase pH (±0.2), composition (±2%), temperature, flow rate (±0.1 mL/min), or different columns from the same supplier) [6].
This protocol is adapted from studies investigating oxidative stress in FH-deficient cells [1].
Sample Preparation:
HPLC-UV Method Parameters (Example):
The table below summarizes typical validation parameters and acceptance criteria based on guidelines and similar methods for glutathione analysis.
| Validation Parameter | Experimental Design | Recommended Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank matrix and spiked sample. | No interference at DCGlut retention time [6]. |
| Linearity | Minimum of 5 concentration levels. | R² > 0.990 [4] |
| Accuracy | Spike recovery at multiple levels (e.g., 3). | Mean recovery of 80-115% (depends on matrix complexity) [5]. |
| Precision (Repeatability) | Multiple replicates (n≥6) at 100% test conc. | RSD ≤ 11% [5] |
| Intermediate Precision | Different days/analysts. | RSD ≤ 14% [5] |
| LOD | Signal-to-noise ratio. | S/N ~ 3:1 [6] |
| LOQ | Signal-to-noise ratio or accuracy/precision. | S/N ~ 10:1; Accuracy ±20%, Precision RSD <20% [6] [5] |
Validated analytical methods are fundamental for reliable DCGlut quantification. The protocols outlined provide a roadmap for developing a precise, accurate, and robust HPLC-UV or LC-MS method. Adherence to ICH guidelines ensures the generation of high-quality data, which is critical for understanding the role of DCGlut in cellular redox biology and oxidative stress-related pathologies.
This compound (DCEG), also referred to as succinicGSH, is a glutathione (GSH) adduct formed by the non-enzymatic Michael addition reaction between the tripeptide glutathione and the electrophilic metabolite fumarate [1]. This conjugate is not merely a metabolic waste product; it serves as a crucial biomarker for specific pathophysiological states.
The formation of DCEG is directly linked to the disruption of mitochondrial metabolism. Notably, it accumulates in cells with a deficiency in the tricarboxylic acid (TCA) cycle enzyme fumarate hydratase (FH) [1]. The presence of DCEG indicates:
Beyond its role as a biomarker, DCEG has been reported to possess intrinsic physiological activities, including anti-inflammatory and antianaphylactic effects, potentially through the inhibition of histamine release [2].
Accurate detection and quantification of DCEG are fundamental to its application as a biomarker. The following table summarizes the key analytical techniques used.
| Method | Key Steps & Separation | Detection Range & Recovery | Primary Applications |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [3] | Derivatization with 2,4-dinitrofluorobenzene; reverse-phase separation. | DCEG: 4.05 μmol/L - 815 μmol/L; Recovery: 90.0% ± 3.2% (from tissue) [3]. | Quantification in vertebrate lenses; monitoring during cataract formation [3]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] | Reverse-phase LC separation; MS/MS fragmentation with diagnostic ions for fumarate and GSH. | Enables structural confirmation and highly sensitive quantification in complex biological samples [1]. | Identification and measurement in FH-deficient cells and tissues; metabolomic studies [1]. |
| Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) [4] | Tissue sections coated with matrix; analysis via high mass resolution MALDI FTICR mass spectrometry. | Provides spatial distribution maps of metabolites within a tissue section (e.g., ocular lens) [4]. | Spatial localization of GSH and its conjugates in tissues under oxidative stress [4]. |
| Isotachophoresis [5] | Separation based on ionic mobility in an electric field. | Recovery: 96.8% ± 11.3% (from liver) [5]. | Determination of DCEG and GSH in lens and liver tissue [5]. |
DCEG serves as a functional biomarker in various experimental models, linking metabolic stress to pathological outcomes.
In studies of hereditary leiomyomatosis and renal cell cancer (HLRCC), linked to FH mutation, DCEG is a critical indicator.
The lens of the eye is highly susceptible to oxidative stress, and DCEG has been studied in this context for decades.
Beyond specific disease models, the detection of DCEG in tissues like the liver and heart [2] signals exposure to elevated levels of endogenous fumarate or similar electrophiles, making it a general marker of metabolic disruption and electrophilic stress.
This protocol is adapted from a classic method for determining DCEG in lens tissue [3].
Workflow Diagram: HPLC Quantification of DCEG
Materials and Reagents:
Procedure:
This protocol leverages advanced mass spectrometry to visualize the distribution of DCEG within a tissue section [4].
Workflow Diagram: MALDI-IMS for DCEG Mapping
Materials and Reagents:
Procedure:
This compound has evolved from a simple glutathione adduct to a functionally significant biomarker. Its detection provides a direct readout of intracellular fumarate accumulation and consequent electrophilic stress. The analytical methods outlined, from robust HPLC to sophisticated MALDI-IMS, allow researchers to quantify and spatially resolve DCEG in various disease and toxicology models.
Future research directions should focus on:
Integrating DCEG measurement into toxicological studies provides a powerful tool for understanding the interplay between metabolic disruption, oxidative stress, and long-term pathological outcomes like cancer and cataract formation.
This compound (DCE-GS), also known as succinic glutathione or S-succinylglutathione, is a covalent adduct formed between fumarate and glutathione (GSH) through a non-enzymatic Michael addition reaction. This metabolite has gained significant research interest due to its role as a biomarker of metabolic dysregulation in conditions characterized by fumarate accumulation, particularly in FH-deficient renal cancer [1]. DCE-GS represents a critical intersection between cellular redox homeostasis and mitochondrial metabolism, providing valuable insights into oxidative stress mechanisms and metabolic adaptation in disease states.
The biological significance of DCE-GS extends beyond its role as a mere biomarker. Recent research has demonstrated that chronic GSH succination leads to persistent oxidative stress and cellular senescence in vitro and in vivo [1]. The accumulation of DCE-GS depletes available glutathione pools, compromising the cellular antioxidant defense system and creating a pro-oxidant environment conducive to cellular damage and transformation. In renal oncocytoma, DCE-GS accumulation is associated with defective mitophagy and lysosomal dysfunction, further highlighting its role in pathological processes [2].
DCE-GS formation occurs primarily through a non-enzymatic reaction between the thiol group of glutathione and the α,β-unsaturated carbonyl structure of fumarate [1]. This electrophilic addition reaction proceeds under physiological conditions without enzymatic catalysis, though the reaction rate increases significantly in environments where fumarate accumulates to millimolar concentrations. The reaction mechanism involves the nucleophilic attack of the deprotonated thiolate anion (GS-) on the electrophilic carbon of fumarate, forming a stable thioether linkage.
Table 1: Tissue Distribution of DCE-GS in Mammalian Systems
| Tissue Type | DCE-GS Concentration | Species | Reference |
|---|---|---|---|
| Lens | 219.9 ± 29.1 nmol/g | Rabbit | [3] |
| Lens | 119 nmol/g | Rat | [4] |
| Liver | 44.0 ± 13.5 nmol/g | Rabbit | [3] |
| Liver | 71.6 nmol/g | Rat | [4] |
| Heart | 27.4 nmol/g | Rat | [4] |
| Kidney | Not detected | Rat | [4] |
| Spleen | Not detected | Rat | [4] |
| Brain | Not detected | Rat | [4] |
The distribution of DCE-GS across tissues follows tissue-specific metabolic patterns, with highest concentrations observed in ocular lens, liver, and heart tissues [3] [4]. This distribution correlates with both the local concentration of fumarate and the activity of DCE-GS synthesizing enzymes. Interestingly, early research identified a DCE-GS-synthesizing enzyme in rat liver cytosol with a molecular mass of 53 kDa and Km values of 2.3 mM for GSH and 4.0 mM for L-malate [4]. This enzyme showed distinct substrate specificity and did not utilize typical glutathione S-transferase substrates.
DCE-GS has emerged as a significant biomarker in renal carcinogenesis, particularly in FH-deficient tumors [1]. The loss of fumarate hydratase activity leads to substantial intracellular fumarate accumulation (reaching millimolar concentrations), which drives excessive DCE-GS formation. This succination reaction consumes reduced glutathione pools, contributing to redox imbalance and oxidative stress. In renal oncocytoma, DCE-GS accumulation is associated with Complex I deficiency and defective mitophagy, creating a unique metabolic phenotype characterized by mitochondrial accumulation and lysosomal dysfunction [2].
The regulatory functions of DCE-GS extend to cellular fate decisions, where chronic accumulation induces senescence programs that may serve as a barrier to tumor progression [1]. This is particularly relevant in pre-malignant lesions, where DCE-GS-mediated senescence must be bypassed for full malignant transformation. The compound also exhibits direct physiological effects, including anti-inflammatory and anti-anaphylactic activities in vivo, and the ability to inhibit histamine release from rat mast cells in vitro [5].
Proper sample handling is critical for accurate DCE-GS quantification due to the potential for artefactual oxidation and ex vivo adduct formation. Samples should be processed immediately after collection, with rapid stabilization of thiol-disulfide balance:
For cultured cells, including FH-deficient models and primary kidney cells, specific processing protocols are required:
Table 2: Key Reagents for Sample Preparation
| Reagent | Function | Concentration | Purpose |
|---|---|---|---|
| N-ethylmaleimide | Alkylating agent | 5-20 mM | Prevents artificial oxidation |
| Dithiothreitol | Reducing agent | 10-50 mM | Releases GSH from mixed disulfides |
| Monobromobimane | Fluorescent probe | 1-5 mM | Derivatization for HPLC detection |
| Trichloroacetic acid | Protein precipitant | 5-10% | Protein removal |
| Acivicin | Enzyme inhibitor | 100-200 μM | Prevents GSH degradation |
The HPLC-based protocol for DCE-GS quantification provides a robust, accessible method for most laboratory settings. This approach adapts established methods for S-glutathionylated proteins to specifically target the DCE-GS adduct [6]:
The sample derivatization process precedes chromatographic analysis:
For enhanced specificity and sensitivity, particularly in complex biological matrices, LC-MS/MS methods provide superior performance for DCE-GS quantification:
The LC-MS approach enables specific detection of DCE-GS in the presence of other glutathione adducts and provides the capability for stable isotope tracing to study dynamics of adduct formation.
Figure 1: Experimental workflow for DCE-GS quantification showing sample processing and analytical options
Accurate quantification of DCE-GS requires appropriate normalization to account for variations in sample size and cellularity:
In FH-deficient cells, DCE-GS can represent up to 10% of the total glutathione pool, indicating significant metabolic perturbation [1]. This level serves as a benchmark for comparing across experimental models.
Establishing reference values for DCE-GS across different biological systems provides context for experimental findings:
The measurement of glutathione adducts is particularly susceptible to pre-analytical artifacts that can compromise data quality:
Implementation of rapid processing protocols with immediate NEM alkylation is essential to minimize these artifacts and obtain biologically relevant measurements.
Method validation should establish key performance characteristics for reliable DCE-GS quantification:
Figure 2: Biochemical pathway of DCE-GS formation and its pathophysiological consequences
DCE-GS quantification provides particular insight into FH-deficient renal cancer and other malignancies with metabolic perturbations:
Beyond specific cancer models, DCE-GS quantification contributes to broader oxidative stress assessment:
The quantification of This compound provides valuable insights into cellular metabolic state, particularly in conditions characterized by fumarate accumulation and oxidative stress. The methodologies outlined here—spanning careful sample preparation, robust chromatographic separation, and specific mass spectrometric detection—enable researchers to accurately measure this clinically relevant metabolite across diverse biological systems. As research continues to elucidate the pathophysiological roles of metabolic succination, these analytical protocols will support investigations into cancer metabolism, redox biology, and the development of targeted therapeutic approaches for metabolic diseases.
This compound (DCE-GS), also known as S-succinylglutathione, is a glutathione (GSH) adduct. Initially identified as an intrinsic tripeptide in specific rat tissues [1] [2], contemporary research has clarified that it forms via a non-enzymatic Michael addition reaction between the thiol group of glutathione and the accumulated organic acid, fumarate [3]. This reaction is a key feature in cells with impaired mitochondrial metabolism, such as those deficient in the tricarboxylic acid (TCA) cycle enzyme fumarate hydratase (FH) [3]. Consequently, DCE-GS is now considered a crucial biomarker for metabolic stress, and its detection provides insight into redox homeostasis and its downstream effects, including the induction of cellular senescence [3].
The table below summarizes key quantitative data and biochemical properties of DCE-GS, essential for designing experiments and interpreting results.
| Property | Details & Values | Context & Assay Notes |
|---|
| Chemical Properties | Formula: C₁₄H₂₁N₃O₁₀S [4] CAS Registry Number: 1115-52-2 [5] Source: ≥95.0% (HPLC) available for clinical testing [5] | Neat material; store at 2-8°C [5]. | | Tissue Distribution (Rat) | Lens: 119 nmol/g [1] Liver: 71.6 nmol/g [1] Heart: 27.4 nmol/g [1] Not detected in: Spleen, kidney, cerebrum, cerebellum [1] | Measured via HPLC. Indicates tissue-specific formation or accumulation. | | Synthesizing Enzyme (Rat Liver) | Molecular Mass: 53 kDa (monomer) [1] Km for GSH: 2.3 mM [1] Km for L-malate: 4.0 mM [1] Subcellular Location: Cytosolic [1] | Partially purified via ammonium sulfate fractionation and chromatography. Distinct from classic Glutathione S-Transferases [1]. | | Physiological Activities | Anti-inflammatory: Inhibits rat conjunctival edema (30% inhibition at 3 mg/kg, i.v.) [2] Anti-anaphylactic: Inhibits color deposition in anaphylaxis model (43% inhibition at 30 mg/kg) [2] Inhibits Histamine Release: Up to 96% inhibition from rat mast cells at 1 mmol/L in vitro [2] | Effects are intrinsic; synthetic analogues tested showed weaker activity [2]. |
This protocol is adapted from studies on FH-deficient cells to detect DCE-GS via Liquid Chromatography-Mass Spectrometry (LC-MS) [3].
Fh1Δ/Δ or human UOK262 cells). Treat wild-type cells with cell-permeable fumarate esters (e.g., dimethyl fumarate) as a positive control.m/z 450.09 for [C₁₄H₂₀N₃O₁₀S]⁻).The following diagram illustrates the experimental workflow for detecting DCE-GS:
This protocol outlines methods to investigate downstream effects of DCE-GS formation, such as oxidative stress and senescence [3].
p21). Use HPRT or GAPDH as housekeeping controls.The following diagram illustrates the pathway and experimental assessment of DCE-GS effects:
Stable isotope-labeled internal standards are crucial in mass spectrometry-based bioanalysis. They correct for analyte loss during preparation and ionization variability. The core principle involves using a chemically identical standard with a distinct mass for precise quantification [1]. While data for S-(1,2-Dicarboxyethyl)glutathione is limited, research on Glutathione (GSH) provides a directly applicable model. One established method uses glutathione labeled with [1,2-13C2, 15N]glycine, resulting in a +3 Da mass shift [2]. This standard co-elutes with unlabeled GSH and its adducts but produces a distinctive "twin ion" signature in mass spectra, separated by 3 Da, which greatly facilitates detection and characterization [2].
The following workflow diagrams the general process for using this internal standard in reactive metabolite trapping studies.
This protocol details the use of stable isotope-labeled glutathione to detect and characterize reactive metabolites generated in vitro [2].
Incubation Preparation:
Initiation and Incubation:
Sample Workup:
LC-MS/MS Analysis:
The "twin ion" strategy provides a powerful filtering mechanism for identifying relevant adducts, as illustrated below.
The table below summarizes key data for the stable isotope-labeled glutathione used as an internal standard.
| Parameter | Specification | Application / Significance |
|---|---|---|
| Labeled Molecule | Glutathione (GSH) | Model for S-(1,2-Dicarboxyethyl)GSH adduct analysis [2]. |
| Isotope Incorporation | [1,2-13C2, 15N] Glycine | Label is incorporated into the glycine moiety of the tripeptide [2]. |
| Mass Shift | +3 Da | Provides a distinct "twin ion" signature (M and M+3) in mass spectra for highly specific detection [2]. |
| Primary Application | Trapping and characterizing reactive metabolites in vitro. | Used in microsomal incubations to identify potentially toxic drug metabolites [2]. |
| Key Advantage | Co-elution with natural GSH adducts but distinct mass allows for precise normalization and reduced matrix effects. | Serves as an ideal internal standard for quantitative and qualitative analysis [2]. |
This combined approach of using a stable isotope-labeled internal standard with modern mass spectrometry offers several key benefits for researchers [2]:
The strategy of using stable isotope-labeled internal standards is well-established in quantitative proteomics and metabolomics [3]. Future developments could focus on:
S-(1,2-Dicarboxyethyl)glutathione (DCEG), also known as succinicGSH, is an endogenous glutathione adduct that plays significant roles in cellular redox regulation and metabolic stress response. This compound is formed through a non-enzymatic Michael addition reaction between the cellular antioxidant glutathione (GSH) and the tricarboxylic acid (TCA) cycle intermediate fumarate [1]. Under physiological conditions, DCEG exists naturally in various tissues including liver, heart, and lens at considerable concentrations, where it appears to function as an intrinsic tripeptide with modulatory activities [2]. However, DCEG gains particular pathophysiological importance in contexts of fumarate accumulation, especially in FH-deficient cells where it can reach levels representing approximately 10% of the total glutathione pool [1]. This substantial diversion of the glutathione reservoir has profound implications for cellular antioxidant capacity and redox homeostasis.
The formation and accumulation of DCEG serves as an important biomarker in metabolic studies, particularly in investigating redox stress mechanisms, metabolic reprogramming in cancer, and age-related diseases. In the context of FH-deficient renal cancer, chronic DCEG formation leads to persistent oxidative stress and cellular senescence, representing a key mechanism in the pathogenesis of hereditary leiomyomatosis and renal cell cancer (HLRCC) [1]. Beyond oncological contexts, DCEG has been detected and quantified in ocular lens tissues, where its presence and regulation may contribute to lens transparency and cataract formation, particularly in age-related nuclear cataract [3] [4]. The compound also demonstrates physiological modulatory activities, including anti-inflammatory effects through inhibition of experimental conjunctival edema and histamine release from mast cells [2]. Furthermore, DCEG influences neutrophil function by modulating stimulus-induced superoxide generation and protein tyrosyl phosphorylation patterns [5]. These diverse biological activities highlight the importance of reliable detection and quantification methods for DCEG in various experimental and clinical contexts.
HPLC with pre-column derivatization provides a robust and accessible method for DCEG quantification in various biological matrices. The established protocol involves sample derivatization with 2,4-dinitrofluorobenzene followed by chromatographic separation and detection [3]. This method offers excellent linearity across physiologically relevant concentration ranges, enabling reliable quantification of DCEG in research settings where advanced mass spectrometry instrumentation may not be available.
Table 1: HPLC Analytical Performance Characteristics for DCEG Detection
| Parameter | Specification | Experimental Details |
|---|---|---|
| Linear Range | 4.05 µmol/L - 815 µmol/L | Covers physiological and pathophysiological concentrations [3] |
| Sample Recovery | 90.0% ± 3.2% | From cattle lens homogenate [3] |
| Derivatization Agent | 2,4-dinitrofluorobenzene | Pre-column derivatization [3] |
| Biological Applications | Lens tissue, liver, heart | Validated in multiple tissue types [3] [2] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for DCEG detection, particularly valuable in complex biological samples. The high mass accuracy and fragmentation pattern analysis provided by LC-MS/MS enable definitive structural identification of DCEG alongside quantification [1] [4]. For spatial resolution in tissue distributions, Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry provides unparalleled capability to map DCEG distribution within tissue architectures, such as the distinct regions of the ocular lens [4]. This approach has been successfully implemented using high dynamic range (HDR) MALDI FTICR mass spectrometry, revealing regional metabolic differences in normal and stress-exposed lens tissues.
Table 2: Mass Spectrometry Methods for DCEG Analysis
| Method | Key Features | Applications |
|---|---|---|
| LC-MS/MS | Structural confirmation via fragmentation pattern; High sensitivity and specificity [1] | Identification and validation in cell cultures (FH-deficient models) [1] |
| MALDI Imaging MS | Spatial mapping of metabolites in tissue sections [4] | Distribution analysis in lens cortex and nucleus [4] |
| Isotope Tracing | Use of 13C-labeled glutamine to track DCEG formation [1] | Pathway validation in metabolic studies |
FH-deficient cell systems provide the most relevant models for investigating DCEG formation and its consequences. Isogenic pairs of FH-proficient and FH-deficient mouse kidney cells (Fh1fl/fl and Fh1Δ/Δ) enable controlled investigation of fumarate accumulation effects [1]. These models reliably recapitulate the metabolic alterations observed in human FH-deficient renal cancer, including substantial DCEG accumulation to approximately 10% of the total glutathione pool. For experimental manipulation, these cells can be treated with exogenous fumarate to mimic the intracellular accumulation observed in FH deficiency, or subjected to isotope tracing using uniformly labeled 13C5-glutamine, which generates 13C4-fumarate and subsequently 13C9-DCEG, enabling precise tracking of adduct formation kinetics [1]. Human FH-deficient renal cancer cell lines, particularly UOK262, provide translationally relevant models that confirm the presence and biological significance of DCEG in human cancer contexts [1].
Ocular lens cultures offer valuable ex vivo systems for investigating DCEG metabolism in a structurally intact tissue context. Bovine lenses maintained in Medium 199 at 37°C provide biologically relevant models that preserve the natural metabolic gradients and transport systems of the native lens [4]. These systems can be subjected to hyperbaric oxygen (HBO) treatment (typically 100% O2 at 100 atm for 5 hours) to induce oxidative stress and accelerate age-related metabolic changes, including alterations in DCEG metabolism [4]. This approach effectively models the age-related decline in glutathione metabolism observed in human cataract formation and provides insights into the spatial regulation of DCEG formation across different lens regions. The bovine lens model demonstrates well-characterized glutathione concentration gradients, decreasing from approximately 8 µmol/g in the outer cortex to about 1 µmol/g in the nucleus, creating distinct microenvironments for DCEG formation and function [4].
This protocol adapts the validated method for determining DCEG in lens tissue to various biological samples [3].
Sample Preparation:
Derivatization Procedure:
HPLC Analysis:
This protocol provides comprehensive structural confirmation and sensitive quantification of DCEG from cell cultures [1].
Metabolite Extraction:
LC-MS/MS Analysis:
Stable Isotope Tracing:
The following diagram illustrates the metabolic pathway of DCEG formation and its functional consequences:
Figure 1: Metabolic Pathway of DCEG Formation and Functional Consequences. DCEG forms through non-enzymatic conjugation of fumarate and glutathione, with pathophysiological effects including oxidative stress and cellular senescence, and physiological roles in inflammation and neutrophil modulation [1] [2] [5].
The experimental approaches outlined above generate quantitative data that require careful interpretation in the context of cellular metabolism. When reporting DCEG levels, it is essential to present them both as absolute concentrations and as a percentage of total glutathione pool to provide meaningful insight into the metabolic burden of DCEG formation. The following workflow illustrates the experimental approach for DCEG investigation:
Figure 2: Experimental Workflow for DCEG Investigation. The comprehensive approach encompasses model selection, perturbation, metabolite extraction, analytical analysis, and data interpretation [3] [1] [4].
The biological implications of DCEG detection vary significantly depending on the experimental context and concentration ranges observed. In physiological conditions, low levels of DCEG (micromolar range) may function as regulatory molecules, with demonstrated anti-inflammatory activity through inhibition of histamine release (up to 96% inhibition at 1 mmol/L) and modulation of neutrophil superoxide generation [2] [5]. In pathophysiological contexts such as FH deficiency, DCEG accumulation represents a substantial drain on the glutathione pool, contributing to redox stress and cellular senescence through persistent oxidative stress [1]. In aging and cataract formation, the spatial distribution of DCEG within lens tissues reflects regional variations in oxidative stress and metabolic activity, with implications for long-term protein homeostasis and lens transparency [4]. Researchers should therefore interpret DCEG measurements within the specific biological context of their study, considering both concentration and spatial distribution where possible.
Sample Stability Considerations:
Analytical Challenges:
Experimental Design Recommendations:
This compound (DCEG), also known as succinicGSH, is a specialized glutathione adduct that has gained significant research interest due to its unique biochemical properties and implications in cellular metabolism. This modified tripeptide is formed through the conjugation of glutathione with dicarboxylic acids and serves as a critical biomarker in studying oxidative stress responses and metabolic dysregulation. Recent research has illuminated its role as a metabolic modifier in various pathological conditions, particularly in cancer metabolism and cellular senescence pathways. The compound's ability to modulate key cellular processes makes it an important subject for investigation in drug development and toxicology studies.
Analytical standards and reference materials for DCEG are essential tools for researchers investigating glutathione metabolism, redox biology, and mitochondrial dysfunction. These well-characterized materials enable accurate quantification and identification of DCEG in complex biological matrices, facilitating research into its biological significance. The growing interest in DCEG stems from its dual nature as both a detoxification product and a signaling modulator, positioning it at the intersection of multiple metabolic pathways with potential implications for therapeutic development.
This compound possesses specific chemical properties that define its behavior in analytical systems and biological environments:
The compound exhibits high polarity and water solubility characteristic of peptide-based molecules with multiple carboxylic acid groups. Its structure includes both the glutathione backbone with the characteristic γ-glutamyl-cysteinyl-glycine sequence and the additional dicarboxyethyl moiety that significantly alters its chemical behavior compared to standard glutathione.
DCEG plays significant roles in various biological systems through multiple mechanisms:
Table 1: Tissue Distribution of this compound in Rat Models
| Tissue | Concentration (nmol/g tissue) | Subcellular Localization | Synthesizing Enzyme Activity |
|---|---|---|---|
| Lens | 119.0 | Not specified | Not detected |
| Liver | 71.6 | Primarily cytosolic | Highest activity |
| Heart | 27.4 | Not specified | Moderate activity |
| Spleen | Not detected | Not applicable | Not specified |
| Kidney | Not detected | Not applicable | Not specified |
| Cerebrum | Not detected | Not applicable | Not specified |
| Cerebellum | Not detected | Not applicable | Not specified |
Data adapted from J Biochem. 1990 Apr;107(4):539-45 [4]
High-performance liquid chromatography (HPLC) represents the cornerstone technique for DCEG analysis in biological matrices. The methodological approach requires careful optimization to address the analytical challenges posed by the compound's high polarity and the complexity of biological samples.
The following parameters have been established for reliable DCEG separation and quantification:
Table 2: Segmented Gradient Elution Program for DCEG Analysis
| Time (min) | % Mobile Phase A (Phosphate Buffer) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 90 | 10 | 0.8 |
| 4.5 | 60 | 40 | 0.8 |
| 4.6 | 60 | 40 | 0.5 |
| 14.0 | 60 | 40 | 0.5 |
| 14.1 | 60 | 40 | 0.8 |
| 20.0 | 90 | 90 | 0.8 |
Method adapted from PMC4834400 [5]
Rigorous method validation ensures reliability and reproducibility of DCEG quantification:
Proper sample preparation is critical for accurate DCEG quantification in biological matrices:
This protocol describes a comprehensive method for extracting and quantifying DCEG from various biological tissues based on established chromatographic methods [4] [6].
Tissue Collection and Homogenization
Metabolite Extraction
HPLC Analysis
Data Analysis
This protocol describes the non-enzymatic formation of DCEG from glutathione and fumarate, relevant for studying FH-deficient systems [2].
Reaction Setup
Reaction Monitoring
Kinetic Analysis (for enzyme studies)
DCEG serves as a critical metabolic marker in fumarate hydratase (FH)-deficient renal cell carcinoma, where it accumulates due to elevated fumarate levels:
DCEG plays a dual role in cellular redox homeostasis, both as a redox-active metabolite and an indicator of oxidative stress:
The following diagram illustrates the metabolic formation and cellular consequences of DCEG accumulation:
Figure 1: Metabolic Pathway of DCEG Formation and Cellular Consequences. This diagram illustrates how FH deficiency leads to fumarate accumulation, resulting in non-enzymatic DCEG formation with significant downstream effects on cellular homeostasis.
Research has demonstrated the utility of DCEG analysis in studying ocular biochemistry and disease:
Research-grade DCEG is available from specialized suppliers with the following specifications:
Proper storage conditions are essential for maintaining DCEG integrity:
Table 3: Commercial Availability and Specifications of DCEG
| Parameter | Specification | Notes |
|---|---|---|
| CAS Number | 1115-52-2 | Universal identifier [1] |
| Molecular Weight | 423.40 g/mol | C~14~H~21~N~3~O~10~S [1] |
| Available Quantities | 50 mg, 100 mg, 250 mg | Custom sizes available [1] |
| Intended Use | Research use only | Not for human consumption [1] |
| Storage Conditions | Room temperature (continental US) | May vary by location [1] |
| Purity Documentation | Certificate of Analysis | Available from supplier [1] |
Researchers may encounter several technical issues when working with DCEG:
Enhance analytical performance through systematic optimization:
This compound represents a metabolically significant glutathione adduct with growing importance in redox biology, cancer metabolism, and toxicology research. The availability of well-characterized analytical standards and robust HPLC protocols enables precise investigation of its biological roles and dynamics. Researchers should prioritize method validation and proper sample handling to ensure reliable quantification, particularly when studying its formation in FH-deficient models or its effects on neutrophil function. As research continues to elucidate the multifaceted roles of DCEG, these application notes and protocols provide a foundation for standardized investigation across different experimental systems.
What is the primary challenge in analyzing S-(1,2-Dicarboxyethyl)glutathione? The main challenge is effectively extracting this small, polar peptide from complex biological matrices (like tissue homogenates or biological fluids) and achieving high recovery rates during sample preparation for accurate quantification, often via HPLC or LC-MS [1].
Why consider DLLME for this compound? DLLME is a modern microextraction technique known for its high efficiency, low solvent consumption, and excellent preconcentration factors. It is particularly suitable for polar to semi-polar compounds in aqueous solutions, making it a strong candidate for extracting S-(1,2-Dicarboxyethyl)glutathione from biological samples [2].
What are the key parameters to optimize in DLLME? The critical parameters to troubleshoot are the choice and volume of the extraction solvent and dispersive solvent, the pH of the sample solution, and the number of extraction cycles [2].
If you are experiencing low recovery of S-(1,2-Dicarboxyethyl)glutathione, consult the following table for potential causes and solutions.
| Observed Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Recovery | Inefficient extraction from aqueous phase | Switch to triple extraction cycles; incorporate ultrasound assistance to improve mass transfer [2]. |
| Suboptimal solvent combination | Systematically test combinations of dispersive (e.g., methanol, acetone) and extraction (e.g., dichloromethane, chloroform) solvents [2]. | |
| Compound degradation | Ensure samples are processed at controlled, low temperatures (e.g., 2-8°C as used for storage [3]) and avoid extreme pH during preparation. | |
| High Impurity/Interference | Inadequate sample cleanup | The high preconcentration (50x) and selectivity of DLLME itself acts as a clean-up step. Ensure proper phase separation during the microextraction [2]. |
| Poor Reproducibility (High RSD) | Inconsistent emulsion formation | Standardize the injection speed and method for the dispersive solvent/sample mixture. Use an internal standard to correct for procedural variations [2]. |
The following detailed protocol is adapted from a recent study that achieved high recovery rates (67-92%) for a wide range of organic analytes. This serves as a robust starting point for optimizing the extraction of S-(1,2-Dicarboxyethyl)glutathione [2].
1. Principle A water-immiscible extraction solvent is rapidly dispersed into an aqueous sample using a water-miscible dispersive solvent. This creates a large surface area for contact, allowing analytes to partition quickly into the fine droplets of the extraction solvent. The droplets are then separated by centrifugation [2].
2. Reagents and Equipment
3. Step-by-Step Procedure
The workflow below visualizes the core steps of this DLLME procedure.
The success of the DLLME method hinges on several factors, which you should experimentally optimize for your specific sample matrix.
The stability of glutathione and its derivatives is highly dependent on sample handling. The following table summarizes key protocols based on general glutathione stability research and analysis of related metabolites.
| Protocol Aspect | Recommended Practice | Rationale & Evidence |
|---|---|---|
| Sample Storage | Immediately freeze at -20°C or lower [1]. | Glutathione in sputum supernatant showed no significant change after 72 hours at -20°C, whereas samples at 4°C or room temperature degraded rapidly [1]. |
| Processing Temperature | Keep samples on ice during preparation [2]. | Use of "ice-cold" trichloroacetic acid (TCA) during protein precipitation from cell pellets helps preserve analyte stability [2]. |
| Chemical Preservation | Use acid precipitation (e.g., TCA) for cell lysates [2]. | Acidic conditions deactivate enzymes and stabilize the molecule. |
| Sample Form | Analyze derivatives promptly after preparation [2]. | The stability of derivatized GSH complexes for HPLC analysis can be time-sensitive. |
You can adapt these validated analytical methods for detecting and quantifying S-(1,2-Dicarboxyethyl)glutathione and related compounds.
| Method | Key Separation Parameters | Detection & Quantification | Application Context |
|---|
| LC-MS/MS (Untargeted) | • Columns: RPLC and HILIC for broad coverage [3]. • Ionization: ESI in positive and negative modes [3]. | High-resolution mass spectrometry for metabolite identification and relative quantification [3]. | Used to identify this compound in FH-deficient cells and renal oncocytoma [4] [5]. | | HPLC-UV (Targeted) | • Column: C8 or C18 [6] [2]. • Mobile Phase: Phosphate buffer (pH ~2.5) and Acetonitrile (Gradient) [2]. • Flow Rate: 0.8-1.0 mL/min [6] [2]. | • Derivatization: Ellman's reagent (DTNB) for UV detection at 280 nm [2]. • LOD/LOQ: As low as 0.6 µg/mL and 1.8 µg/mL, respectively, for GSH [6]. | Validated for precise and accurate quantification of reduced glutathione in pharmaceutical forms and cell samples (e.g., PC-12) [6] [2]. |
The following diagram integrates the protocols and methodologies into a complete workflow for analyzing this compound, highlighting critical steps for preventing degradation.
Here are common issues and solutions presented in a FAQ format for your technical support center.
FAQ 1: What is the most critical step to prevent degradation of this compound? The most critical step is immediate freezing of processed samples. While direct data is limited, studies on reduced glutathione show that recovery plummets when samples are stored at 4°C or room temperature for just a few hours. Immediate freezing at -20°C preserves stability for at least 72 hours [1].
FAQ 2: My analyte levels are inconsistent. What could be the cause? Inconsistency often stems from sample handling. Ensure all steps before protein precipitation or acidification are performed on ice or at 4°C [2]. Also, verify that your HPLC-UV derivatization reaction (if using DTNB) is given consistent time and temperature (e.g., 30 min at 60°C) [2].
FAQ 3: Which analytical method should I choose?
This compound (succinicGSH) is a non-enzymatic adduct formed between fumarate and glutathione [5]. It is a recognized biomarker of metabolic disruption in diseases like hereditary leiomyomatosis and renal cell cancer (HLRCC) and renal oncocytoma, where fumarate accumulates due to mutations in the TCA cycle enzyme fumarate hydratase (FH) [4] [5]. This context is crucial for researchers as it links analytical method development to clear biological and pathological questions.
Since the available search results do not contain a specific, pre-validated protocol for this compound, the most robust approach is to validate your own methods. This involves spiking a standard into your sample matrix and testing the recovery rates under different storage and processing conditions to establish a lab-specific standard operating procedure.
The table below summarizes the key parameters from identified analytical methods. Please note that a dedicated, optimized method for this specific compound is not fully detailed in the available literature.
| Analytical Aspect | Reported Method / Observation | Source / Context |
|---|---|---|
| Detection Instrument | LC-MS (for identification/structure elucidation) [1] | Analysis in FH-deficient cells. |
| HPLC with UV/Vis detection (for quantification) [2] | Quantification in lens homogenate after derivatization with 2,4-dinitrofluorobenzene. | |
| Sample Type | Intracellular metabolites from mammalian cell lines and tissues (lens, liver, heart) [3] [1] [2] | |
| Sample Preparation | Protein precipitation with ice-cold Trichloroacetic Acid (TCA), followed by centrifugation and filtration [4] [1] | Standard protocol for intracellular metabolite extraction. |
| Quantitative Range | 4.05 μmol/L - 815 μmol/L [2] | Method for cattle lens homogenate. |
| Recovery | 90.0 ± 3.2% from cattle lens homogenate [2] | |
| Chemical Reference Standard | Commercially available (e.g., from Bachem) [5] | Used in marine metabolomics methods development. |
Here are the experimental workflows described in the literature for studying this compound.
This protocol is used to extract and measure the compound from cell cultures, particularly in studies investigating cellular stress [4] [1].
This experiment confirms that the compound can form spontaneously from fumarate and glutathione without an enzyme [1].
Since explicit troubleshooting guides were not found, the following points are inferred from the general analytical context and can form the basis of your FAQs.
For highly complex samples, you might consider advanced separation techniques. While not specifically applied to this compound in the search results, these are cutting-edge approaches in the field.
The table below synthesizes potential causes for poor sensitivity and their respective solutions, drawing from general LC-MS principles and specific research on this metabolite [1] [2] [3].
| Problem Category | Specific Issue | Proposed Solution & Rationale |
|---|
| Sample & Analyte | Chemical Instability: SuccinicGSH may decompose [4]. | Solution: Prepare fresh samples; use stabilizing agents (e.g., chelators). Rationale: Ensures the target analyte is intact for detection. | | | Non-enzymatic Formation: SuccinicGSH forms spontaneously from fumarate and GSH [1]. | Solution: Standardize quenching and preparation protocols. Rationale: Controls for variable, non-biological formation of the adduct. | | Chromatography | Column Degradation: Loss of efficiency reduces peak height [2]. | Solution: Replace aged column; use appropriate guard column. Rationale: A higher plate number (N) concentrates the analyte into a sharper peak, increasing signal height [2]. | | | Analyte Adsorption: "Sticky" molecules bind to system surfaces [2]. | Solution: "Prime" the system with sample injections; use mobile phase additives. Rationale: Saturates active adsorption sites, allowing more analyte to reach the detector [2]. | | Mass Spectrometry | Dirty/Degraded Ion Source: Contamination reduces ionization efficiency [3]. | Solution: Clean the ion source, lenses, and related components [3]. Rationale: A clean source ensures optimal and stable ion production. | | | Suboptimal CI/MS Tuning: Poor filament position or low reagent gas pressure [3]. | Solution: Re-tune/calibrate the instrument; optimize ion source position and gas pressure [3]. Rationale: Correct setup is critical for maximum sensitivity in CI mode. |
For reliable detection and validation of S-(1,2-Dicarboxyethyl)glutathione, you can follow this detailed workflow.
Here is a detailed explanation of the key steps in the workflow:
I hope this structured guide helps you resolve the sensitivity issues in your experiments.
| Property | Specification |
|---|
Recommended Storage Temperature [1] | 2°C to 8°C | Physical Form [1] | Neat (solid) | Purity [1] | ≥95.0% (HPLC) | Water Impurity [1] | ≤5.0% |
Here are solutions to common issues you might encounter when working with S-(1,2-Dicarboxyethyl)glutathione:
Unexpected Degradation or Low Purity
Poor Cellular Uptake in Experiments
Low Recovery from Aqueous Solutions
Since direct stability data is scarce, you may need to generate your own. Here is a protocol for conducting a stability study.
Objective: To determine the stability of this compound under various storage conditions over time.
Materials:
Methodology:
The workflow for this stability study can be visualized as follows:
What is the biological relevance of this compound? this compound, also known as succinicGSH, is not just a synthetic molecule. It is an endogenous compound found in significant amounts in mammalian tissues like the liver, heart, and lens [1] [4]. It is formed in a non-enzymatic reaction between the metabolic intermediate fumarate and glutathione (GSH), a process that becomes prominent in cells with dysfunctional metabolism, such as in certain types of renal cancer [6].
How does it function in cells? Research shows that while the parent compound has protective properties, its triester derivative is more effective. The following diagram illustrates its proposed mechanism of action for protecting against hepatotoxicity:
This mechanism highlights how the compound can boost the cell's primary antioxidant defense system [3].
This compound (DCEG), also referred to as succinicGSH, is a covalent adduct formed between glutathione (GSH) and fumarate. This reaction, known as succination, is a key biomarker in certain metabolic contexts [1].
The following table summarizes its basic chemical context:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Registry Number | 1115-52-2 [1] |
| Synonyms | SuccinicGSH, DCEG [1] |
| Formation | Non-enzymatic, covalent adduction of fumarate to the thiol group of glutathione [1]. |
| Primary Relevance | Accumulates in cells with loss of the TCA cycle enzyme fumarate hydratase (FH); associated with a highly malignant form of renal cancer and cellular senescence [1]. |
The search results provide insights into various methods that have been used to detect and quantify DCEG. A summary of these methods and reported concentrations in different biological samples can serve as a benchmark for your analysis.
Table 1: Documented Analytical Techniques for DCEG
| Analytical Technique | Key Experimental Details | Sample Type | Citation |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/ MS) | Used for targeted analysis; structure confirmed via MS/MS fragmentation pattern, revealing daughter ions of fumarate and GSH [1]. | Mouse and human FH-deficient kidney cells [1] | |
| Nuclear Magnetic Resonance (NMR) | Structure confirmed using pfgCOSY and pfgTOCSY experiments [1]. | Cell extracts [1] | |
| High-Performance Liquid Chromatography (HPLC) | Detected after reaction with 2,4-dinitrofluorobenzene; determined in the range of 4.05 μmol/l - 815 μmol/l [2]. | Cattle lens homogenate [2] | |
| Isotachophoresis | Used for determination without a derivatization step; recovery from rabbit liver was 96.8% ± 11.3% [3]. | Rabbit lens and liver [3] |
Table 2: Reported Concentrations of DCEG in Biological Tissues
| Species | Tissue | Reported Concentration | Notes | Citation |
|---|---|---|---|---|
| Rat | Lens | 119 nmol/g | -- | [4] |
| Rat | Liver | 71.6 nmol/g | Primarily located in the cytosolic fraction. | [4] |
| Rat | Heart | 27.4 nmol/g | -- | [4] |
| Rabbit | Lens | 219.9 ± 29.1 nmol/g | -- | [3] |
| Rabbit | Liver | 44.0 ± 13.5 nmol/g | -- | [3] |
| Mouse/ Human (in vitro) | FH-deficient kidney cells | ~10% of total GSH pool | Measured via LC-MS. | [1] |
Based on the search results, here is a generalized experimental workflow for analyzing DCEG, which can form the basis for your method transfer activities.
Here are some specific issues and solutions that might be encountered during DCEG analysis.
Q1: How can I confirm the identity of the peak I suspect is DCEG in my HPLC or LC-MS run?
Q2: The recovery of DCEG from my tissue samples is low. What could be the cause?
Q3: Is the formation of DCEG an enzymatic process?
The first step is to determine if your method is susceptible to matrix effects. The table below summarizes two common assessment techniques [1] [2].
| Method | Description | Key Outcome |
|---|---|---|
| Post-Column Infusion [2] | Continuously infuse analyte into LC effluent post-column while injecting a blank matrix extract. | Visual identification of retention time regions with signal suppression/enhancement [1]. |
| Post-Extraction Spiking [2] | Compare analyte signal in spiked blank matrix extract vs. neat solution. Calculate Matrix Factor (MF). | Quantifies matrix effect. MF < 1 = Suppression; MF > 1 = Enhancement [2]. |
The workflow for the post-column infusion experiment, a key diagnostic tool, can be visualized as follows:
Once diagnosed, you can implement strategies to overcome matrix effects. The most effective approaches are compared below.
| Strategy | Mechanism | Advantages & Limitations | | :--- | :--- | :--- | | Stable Isotope-Labeled IS (SIL-IS) [3] [2] | SIL-IS co-elutes with analyte, experiences identical matrix effect, and compensates via signal ratio. | Gold standard. Best trackability [2]. Can be expensive or unavailable. | | Improved Sample Cleanup | Removes phospholipids and other interfering compounds before LC-MS analysis [2]. | Reduces matrix effect at source. | May add steps, reduce recovery, or increase cost. | | Chromatographic Optimization | Separates analyte peak from region where matrix interferences elute (identified via post-column infusion) [2]. | "Moves" analyte to a cleaner part of the chromatogram. | Requires method re-development. | | Alternative Ionization Source | Switching from Electrospray Ionization (ESI) to APCI, which is less prone to certain matrix effects [2]. | Can dramatically reduce suppression/enhancement. | Not suitable for all analytes (e.g., non-volatile) [2]. |
The logical relationship between the diagnostic results and the selection of an appropriate mitigation strategy is shown in this flowchart:
For the internal standard method to be effective, the chosen IS must perfectly track the analyte. Here is a protocol for creating a calibration curve using this method [1].
Principle: A constant amount of Internal Standard (IS) is added to all samples and calibration standards. The analyte-to-IS response ratio is used for quantification, correcting for variations in sample processing and ionization efficiency [1].
Procedure:
y = mx + c.What is the best internal standard for my assay? A stable isotope-labeled (SIL) form of this compound is the ideal choice because it has nearly identical chemical and chromatographic properties to the analyte, ensuring it experiences the same matrix effect and provides the best compensation [2]. If unavailable, a structurally similar analogue can be investigated, though it may not track as perfectly.
My calibration standards look good, but my quality control (QC) samples are inaccurate. Could matrix effects be the cause? Yes. Calibration standards are often prepared in a simple solvent, while QCs are in the biological matrix. This difference can lead to inaccurate QC results due to matrix effects not present in the standards. Using matrix-matched calibration standards or the internal standard method is crucial to overcome this [3].
The internal standard responses in my study samples are highly variable. What does this mean? Abnormal IS responses are a red flag for subject-specific matrix effects that may not have been fully accounted for, even with a SIL-IS [2]. This can be caused by co-administered drugs, unique metabolites, or unusual levels of endogenous compounds. Re-analysis with a higher dilution factor is recommended; if the IS response normalizes and the analyte concentration is within ±20% of the original, the result can be considered reliable [2].
System suitability tests ensure your HPLC system performs adequately before sample analysis. The table below summarizes key parameters and typical acceptance criteria, which should be tailored to your specific method [1] [2] [3].
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Resolution (Rs) | Ability to separate two adjacent peaks. Critical for separating succinicGSH from impurities or GSH [2]. | ≥ 1.5 (≥ 2.0 is preferred for accurate quantitation) [3]. |
| Tailing Factor (Tf) | Measures peak symmetry. Asymmetry can affect accuracy and integration [2]. | ≤ 2.0 (Ideal is 1.0; 1.5 or less is desirable) [3]. |
| Theoretical Plates (N) | Indicates column efficiency. Higher values mean a sharper peak and better efficiency [4] [2]. | > 2000 [3]. |
| Repeatability (%RSD) | Precision of multiple injections, measured by Relative Standard Deviation of peak area or retention time [4] [3]. | %RSD ≤ 1.0% for retention time and peak area (for 5 injections) [4] [3]. |
| Capacity Factor (k') | Measures how long a compound is retained on the column [3]. | > 2 [3]. |
This compound, also known as succinicGSH, is a covalent adduct formed between glutathione (GSH) and fumarate [5] [6]. Here's key information for your analysis:
Here are common issues and evidence-based considerations for your experiments.
FAQ 1: How can I achieve better separation of succinicGSH from GSH and other impurities?
FAQ 2: My peaks are tailing. What could be the cause?
FAQ 3: The signal for my analyte is low. How can I improve detection?
Below is a general workflow for developing and troubleshooting your chromatographic method.
| Question | Answer |
|---|---|
| What is S-(1,2-Dicarboxyethyl)glutathione (succinicGSH)? | It is a covalent adduct formed in a non-enzymatic reaction between the metabolite fumarate and the antioxidant glutathione (GSH) [1]. |
| In which biological contexts is it important? | It is a key biomarker in studies of FH-deficient renal cancer, where fumarate accumulates. Its formation is linked to oxidative stress and cellular senescence [1]. Its effects have also been studied in models like human neutrophils and cattle lenses [2] [3]. |
| What is the biggest analytical challenge? | The inherent instability of glutathione. The reduced form (GSH) can spontaneously oxidize, which likely affects the stability of succinicGSH as well and can lead to inaccurate quantification [4]. |
| What is a proven method to stabilize glutathione for analysis? | Immediate derivatization of the thiol group (-SH) using N-ethylmaleimide (NEM). This blocks spontaneous oxidation and allows for accurate measurement [4]. |
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low or inconsistent recovery of succinicGSH | Spontaneous oxidation of the adduct or its precursor, GSH, during sample processing. | Implement immediate derivatization: Add NEM to your sample within 30 seconds of collection to irreversibly block the thiol group and prevent oxidation [4]. |
| Uncertain identification of the LC-MS peak | Misannotation; succinicGSH has been previously mistaken for other GSH adducts (e.g., formate adduct of pyruvilGSH) [1]. | Use confirmed diagnostic ions: Perform LC-MS/MS analysis. The fragmentation pattern should contain daughter ions characteristic of both fumarate and GSH [1]. |
| High background or interference | Presence of other biological reductants (e.g., cysteine, ascorbic acid) in complex matrices like urine or blood [5]. | Incorporate a wash step: During sample preparation, use a wash solution containing an iron(III) chelate and a non-ionic surfactant (e.g., Triton X-100) to remove interfering substances [5]. |
This protocol, adapted from NMR-based blood metabolomics studies, is crucial for stabilizing all glutathione species, including succinicGSH [4].
To confirm the non-enzymatic nature of the reaction or to create a standard [1].
To aid in understanding, the following diagram illustrates the formation pathway of succinicGSH and the core steps for its analysis.
The table below summarizes the key analytical techniques identified from published studies on S-(1,2-Dicarboxyethyl)glutathione.
| Analytical Technique | Sample Type | Key Details from Literature | Citation |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Cattle lens homogenate | Used after derivatization with 2,4-dinitrofluorobenzene. The reported recovery was 90.0 ± 3.2%. The dynamic range was 4.05 µmol/L - 815 µmol/L. | [1] |
| Isotachophoretic Analysis | Rabbit lens and liver | Method used for simultaneous determination of S-(1,2-Dicarboxyethyl)GSH and reduced glutathione (GSH). Recovery from rabbit liver was 96.8 ± 11.3%. | [2] |
These studies confirm that quantifying this specific glutathione conjugate in complex biological matrices is feasible. You can use the reported recovery rates as a benchmark for your own method development.
For a comprehensive validation, you need to demonstrate that your extraction method is efficient and reproducible. The following workflow outlines the core process, and the sections below provide detailed guidance for each step.
Recovery Efficiency (%) = (Amount Recovered / Amount Fortified) × 100If your recovery rates are unsatisfactory, consider these common solutions for solid-phase extraction (SPE) and other methods [5]:
| Problem | Potential Solutions |
|---|---|
| Poor Recovery | Verify analyte stability. Check if analytes are protein-bound. Use isotopically labelled internal standards to compensate for losses. Increase elution solvent strength or change to a less retentive sorbent [3] [5]. |
| Irreproducibility | Check for sample carryover, instrument response, and autosampler function. Ensure consistent conditioning and equilibration of SPE columns. Compare sorbent lot numbers [5]. |
| Unclean Extracts | Optimize wash solvents to remove maximum interferences without eluting the analyte. Consider changing the sorbent or switching to a mixed-mode extraction mechanism [5]. |
What is the accepted range for extraction recovery? In metabolism and residue studies, the general standard is that the total extracted residue should be greater than 70%. Furthermore, the sum of all identified components of the residue definition should account for more than 50% of the extracted radioactivity or residue [3].
How should we handle very polar analytes like glutathione conjugates? For highly polar molecules, standard extraction solvents may be insufficient.
Our analyte is unstable. How can we validate its extraction?
| Conjugate Type/Name | Formation & Key Characteristics | Primary Biological Context & Functional Impact | Key Experimental Findings |
|---|---|---|---|
| S-(1,2-Dicarboxyethyl)glutathione (SuccinicGSH) [1] | Non-enzymatic reaction with fumarate [1]. A hallmark of FH-deficient cells; represents ~10% of total GSH in these cells [1]. | Renal Cancer / Metabolic Disease: Depletes cellular GSH pool, contributes to persistent oxidative stress, and can induce cellular senescence [1]. | Accumulation to millimolar levels in FH-deficient models; LC-MS/MS and NMR used for structure elucidation [1]. |
| Enzymatic S-Conjugates (General Class) | Enzyme-catalyzed (e.g., Glutathione S-transferases), typically for xenobiotic detoxification or metabolism of reactive electrophiles [2]. | General Detoxification: Facilitates water-solubility and excretion of toxins. Lens Homeostasis: Detoxifies reactive aldehydes (e.g., via glyoxalase system) to protect against cataract formation [2] [3]. | MALDI imaging in bovine lenses shows these detoxification pathway intermediates remain relatively unchanged under oxidative stress, unlike antioxidant-function metabolites [2] [3]. |
| Cysteine-glutathione disulfide (Cys-GSH) [2] | Endogenous mixed disulfide; forms between GSH and free cysteine [2]. | Lens Redox Balance: Found in the inner cortex of the normal lens. Its levels are greatly decreased in models of oxidative stress (hyperbaric oxygen treatment), indicating a sensitive redox marker [2]. | Detected via MALDI FTICR mass spectrometry; distribution changes are specific to lens region and oxidative stress conditions [2]. |
| Oxidized Glutathione (GSSG) [2] | Enzymatic oxidation of two GSH molecules during antioxidant activity [2]. | Universal Antioxidant Response: The primary oxidized form of glutathione. Elevated levels indicate acute oxidative stress [2]. | In bovine lenses under oxidative stress, GSSG levels are elevated in the outer cortex, while reduced GSH decreases in the cortex [2]. |
For researchers aiming to work with or detect these conjugates, here are the key methodologies from the literature.
Detection and Identification of SuccinicGSH:
Spatial Mapping of Conjugates in Tissues:
Determining Non-Enzymatic Formation:
The diagram below illustrates the unique formation pathway of this compound in the context of FH deficiency.
To summarize, this compound stands out for several key reasons:
The table below summarizes the key analytical methods and their performance characteristics as reported in scientific studies. Please note that these methods were not presented as formal ICH validations.
| Analytical Technique | Reported Performance Characteristics | Sample Matrix | Citation |
|---|
| HPLC with derivatization (using 2,4-dinitrofluorobenzene) | Linearity Range: 4.05 μmol/l - 815 μmol/l (DCEG); 1.45 μmol/l - 1.45 mmol/l (DCEC) Recovery: 90.0 ± 3.2% (DCEG); 95.3 ± 3.1% (DCEC) | Cattle lens homogenate, lenses of several vertebrates | [1] | | Isotachophoretic Analysis | Recovery: 96.8 ± 11.3% Application: Quantified DCEG and GSH in lens and liver tissue | Rabbit lens and liver | [2] | | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) & NMR | Application: Used for structural elucidation and confirmation of the succinicGSH adduct in FH-deficient cells. | Mouse and human kidney cells | [3] |
To validate your analytical method per the current ICH Q2(R2) guideline "Validation of Analytical Procedures", you must demonstrate that it meets specific criteria for its intended purpose [4] [5]. The following workflow outlines the key parameters to investigate and validate.
When designing your experimental protocol for validation, you can build upon the methodologies found in the literature:
Since a direct comparison of pre-validated methods is not available in the public literature, you can create a comprehensive guide by:
For any analytical method used in pharmaceutical testing, the FDA requires validation to ensure confidence in test results [1]. The core guidance document is ICH Q2(R1), which defines key validation parameters [2].
The table below outlines these essential parameters and their typical acceptance criteria for a quantitative impurity method.
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria (Example for an Impurity Method) |
|---|---|---|
| Accuracy [2] | Closeness of test results to the true value. | Recovery of 90-110% for the impurity. |
| Precision [2] | The degree of agreement among individual test results. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 10% for the impurity. |
| Specificity [2] | Ability to measure the analyte clearly in the presence of other components. | Baseline separation of the impurity from other peaks (e.g., GSH, excipients). |
| Linearity [2] | Ability to obtain results proportional to analyte concentration. | A correlation coefficient (r) > 0.998. |
| Range [2] | The interval between upper and lower concentration levels where method performance is suitable. | Typically from the LOQ to 120-150% of the expected impurity specification. |
| LOD & LOQ [2] | Lowest amount of analyte that can be detected (LOD) or quantified (LOQ). | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness [2] | Measures method capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results when varying factors like pH, mobile phase composition, or column temperature. |
While a direct method for S-(1,2-Dicarboxyethyl)glutathione is not specified, you can develop one by adapting established principles. The following workflow integrates regulatory requirements with analytical practices.
Workflow Stage Details:
To build a robust case for your product's performance in comparison guides, consider these actions:
The table below summarizes the key experimental findings for S-(1,2-Dicarboxyethyl)glutathione from the available literature:
| Assay/Model | Observed Effect | Dosage/Concentration | Key Findings |
|---|---|---|---|
| In vivo: Experimental conjunctival edema in rats [1] | Anti-inflammatory | 3 mg/kg (intravenous) | Inhibited edema formation by up to 30%. |
| In vitro: Histamine release from rat mast cells [1] | Inhibition of histamine release | 1 mmol/L | Inhibited histamine release by up to 96%. |
| In vivo: Anaphylactic reaction in rats [1] | Antianaphylactic | 30 mg/kg (injection) | Inhibited color deposition (a measure of the reaction) by up to 43%. |
| Study on synthesized analogues [1] | Efficacy comparison | Not Specified | No other peptide had stronger effects; "little structure-activity relationship" was found. |
The following methodologies are based on the experiments cited in the search results.
The search results also provide insights into the formation and interactions of DCE-GS, which are crucial for understanding its biological role.
The table below summarizes the key experimental findings on S-(1,2-Dicarboxyethyl)glutathione (also known as succinicGSH) from the available literature.
| Species/Tissue/Cell Type | Experimental Context | Key Findings on SuccinicGSH | Detection Method |
|---|---|---|---|
| Mouse Kidney Cells (FH-deficient) [1] | FH loss causes fumarate accumulation | Non-enzymatic formation; ~10% of total GSH pool | LC-MS/MS, NMR |
| Human Cell Line (UOK262) [1] | FH-deficient renal cancer cells | Metabolite confirmed present | Targeted LC-MS |
| Cattle Lens [2] | Normal lens homogenate | Metabolite detected; concentration range for assay defined: 4.05 µmol/l - 815 µmol/l | HPLC |
| Rat Lens, Liver, Heart [3] | Normal tissue analysis | Identified as an "intrinsic tripeptide" present in considerable amounts | Not specified in abstract |
| Bovine Lens [4] | Model of oxidative stress (Hyperbaric Oxygen) | Endogenous conjugate detected; spatial mapping showed distribution from cortex (~8 µmol/g) to nucleus (~1 µmol/g) | MALDI FTICR IMS, LC-MS/MS |
The formation of this compound is a direct, non-enzymatic chemical reaction between accumulated fumarate and the antioxidant glutathione (GSH) [1]. This process, known as succination, occurs under physiological conditions when fumarate levels rise significantly, such as in cells with a mutation in the TCA cycle enzyme fumarate hydratase (FH) [1].
Here are the methodologies used in key studies to investigate succinicGSH.
13C2-labelled fumarate in a physiological buffer, mimicking intracellular concentrations found in FH-deficient cells.FH-deficient mouse kidney cells (Fh1Δ/Δ) to one part of the mixture. Use heat-inactivated extracts in a control experiment.m+2 labelled succinicGSH using Liquid Chromatography-Mass Spectrometry (LC-MS).FH-deficient cells with a culture medium containing uniformly labelled 13C5-glutamine.13C4-labelled fumarate and 13C5-labelled glutamate (a component of GSH).isotopologue distribution of succinicGSH using LC-MS.m+9-labelled succinicGSH molecule, confirming its construction from TCA cycle-derived fumarate (m+4) and glutathione-derived glutamate (m+5) [1].20µm axial sections using a cryostat.The following diagram illustrates the established mechanism of this compound formation, integrating findings from the experimental protocols.
The current evidence has several limitations for a direct cross-species comparison:
Future research should establish standardized in vitro and in vivo models across multiple species (e.g., rodent, canine, non-human primate) to quantitatively compare the kinetics of succinicGSH formation and elimination, which is crucial for drug development.
The compound has been identified and measured in several experimental contexts, which can inform the development of a validation protocol.
| Context / Study Model | Key Analytical Technique | Relevance to Method Development |
|---|---|---|
| Rat Tissues (Liver, Lens, Heart) [1] | HPLC | Confirms DCE-GS can be separated and quantified in a biological matrix. |
| FH-deficient Cells (Renal Cancer Model) [2] [3] | LC-MS, LC-MS/MS, NMR | Establishes advanced techniques for definitive structural identification and quantification. |
| Human Neutrophils [4] | Not specified | Indicates biological activity in human cells, supporting the need for validated assays. |
Since a direct template is unavailable, you can build a robust comparison guide by structuring it around core analytical principles. The following workflow outlines the key stages and parameters you would need to address.
The table below synthesizes information from various studies, each of which employed a different technique for DCG analysis.
| Method | Detection Mode / Assay Details | Reported Linear Range | Key Applications in Research | Remarks / Sample Type |
|---|---|---|---|---|
| HPLC | Post-column derivatization with 2,4-dinitrofluorobenzene and UV/Vis detection [1] | 4.05 μmol/L - 815 μmol/L | Quantification in cattle lens homogenates [1] | - |
| HPLC | Isotachophoretic analysis (without derivatization specifics) [2] | Information not specified in abstract | Measuring DCG and GSH in rabbit lens and liver after naphthalene treatment [2] | - |
| HILIC-MS/MS | Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry; negative ESI mode [3] | A linear calibration model was established and validated [3] | Targeted analysis in FH-deficient cancer cell extracts; presented a correction model for matrix effects [3] | Considered a biomarker for fumarate hydratase (FH) deficiency [4] [3] |
| LC-MS | Untargeted LC-MS with MS/MS and NMR for structural confirmation [4] | Used for relative quantitation (e.g., DCG was ~10% of total GSH in cells) [4] | Discovery-phase identification and structural elucidation of "succinicGSH" in FH-deficient mouse kidney cells [4] | Confirmed the adduct is formed by a non-enzymatic reaction between fumarate and GSH [4] |
Here is a deeper dive into the methodologies from the key publications.
This method was developed specifically for the robust detection and quantification of DCG in biological samples [3].
This approach was used to first identify and characterize DCG (referred to as "succinicGSH") as a novel metabolite [4].
The diagrams below illustrate the core workflows for the targeted and discovery-based methods.
The table below summarizes key parameters from published studies for the quantification of S-(1,2-Dicarboxyethyl)glutathione.
| Detection Method | Sample Type | Linear Range | Recovery Rate | Key Sample Preparation Steps | Citation |
|---|---|---|---|---|---|
| HPLC with derivatization | Cattle lens homogenate | 4.05 µmol/L - 815 µmol/L | 90.0% ± 3.2% | Derivatization with 2,4-dinitrofluorobenzene | [1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | FH-deficient mouse/kidney cells | Not explicitly stated in abstract/full text | Not specified | Protein precipitation, direct injection | [2] |
| Isotachophoresis | Rabbit lens and liver | Not explicitly stated | 96.8% ± 11.3% (from liver) | Tissue homogenization, ion-exchange treatment | [3] |
Here are the detailed methodologies for the key analytical techniques used in the studies.
This early method relies on pre-column derivatization to enable detection.
This is a more modern and specific approach, widely used in current metabolomics studies.
This compound (also called succinicGSH) is not just a biomarker but a key player in cellular stress pathways, which is why its accurate quantification is important.
The following diagram illustrates the biochemical pathway of this compound formation and its cellular impact.
For laboratories aiming to establish this measurement, the flowchart below outlines a general recommended workflow, particularly for the widely used LC-MS method.
To summarize the available data and guide your work: